molecular formula C13H17F2NO B598375 4-(2-(3,5-Difluorophenoxy)ethyl)piperidine CAS No. 1202215-84-6

4-(2-(3,5-Difluorophenoxy)ethyl)piperidine

Cat. No.: B598375
CAS No.: 1202215-84-6
M. Wt: 241.282
InChI Key: XCSOEALCKPVMHF-UHFFFAOYSA-N
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Description

4-(2-(3,5-Difluorophenoxy)ethyl)piperidine is an organic compound with the molecular formula C13H17F2NO It features a piperidine ring substituted with a 2-(3,5-difluorophenoxy)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3,5-Difluorophenoxy)ethyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,5-difluorophenol and 2-chloroethylamine.

    Etherification: 3,5-difluorophenol is reacted with 2-chloroethylamine in the presence of a base such as potassium carbonate to form 2-(3,5-difluorophenoxy)ethylamine.

    Piperidine Formation: The 2-(3,5-difluorophenoxy)ethylamine is then reacted with piperidine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-(3,5-Difluorophenoxy)ethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the piperidine ring or the aromatic ring, depending on the conditions.

    Substitution: The aromatic fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the fluorine atoms.

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Reduced piperidine derivatives or de-fluorinated aromatic compounds.

    Substitution: Substituted aromatic derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(2-(3,5-Difluorophenoxy)ethyl)piperidine can serve as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

This compound may have potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with biological targets such as receptors or enzymes, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals or as a building block for more complex industrial chemicals.

Mechanism of Action

The mechanism of action for 4-(2-(3,5-Difluorophenoxy)ethyl)piperidine would depend on its specific application. In a biological context, it might interact with molecular targets such as receptors or enzymes, modulating their activity. The presence of the difluorophenoxy group could enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(3,5-Dichlorophenoxy)ethyl)piperidine: Similar structure but with chlorine atoms instead of fluorine.

    4-(2-(3,5-Dimethoxyphenoxy)ethyl)piperidine: Contains methoxy groups instead of fluorine atoms.

    4-(2-(3,5-Dimethylphenoxy)ethyl)piperidine: Features methyl groups in place of fluorine atoms.

Uniqueness

4-(2-(3,5-Difluorophenoxy)ethyl)piperidine is unique due to the presence of fluorine atoms, which can significantly influence the compound’s chemical properties, such as its reactivity and interaction with biological targets. Fluorine atoms can enhance metabolic stability and alter the electronic properties of the molecule, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-[2-(3,5-difluorophenoxy)ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO/c14-11-7-12(15)9-13(8-11)17-6-3-10-1-4-16-5-2-10/h7-10,16H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSOEALCKPVMHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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